(R)-(+)-N-Boc-2-piperidinecarboxylic acid
Overview
Description
®-(+)-N-Boc-2-piperidinecarboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The presence of the Boc group makes the compound more stable and easier to handle during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Boc-2-piperidinecarboxylic acid typically involves the protection of the amine group in 2-piperidinecarboxylic acid with a Boc group. This can be achieved through the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-N-Boc-2-piperidinecarboxylic acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Boc-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, free amines, and substituted piperidinecarboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(+)-N-Boc-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-N-Boc-2-piperidinecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
®-(+)-N-Boc-2-piperidinecarboxylic acid can be compared with other similar compounds such as:
(S)-(-)-N-Boc-2-piperidinecarboxylic acid: The enantiomer of the compound, which has different chiral properties.
N-Boc-4-piperidinecarboxylic acid: A structural isomer with the Boc group attached to the 4-position of the piperidine ring.
N-Boc-piperidine: A simpler compound with only the Boc group attached to the nitrogen atom of the piperidine ring.
The uniqueness of ®-(+)-N-Boc-2-piperidinecarboxylic acid lies in its specific chiral configuration and the position of the Boc group, which influence its reactivity and applications in synthesis.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350923 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-17-8 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-N-Boc-2-piperidinecarboxylic acid in the synthesis of cobimetinib?
A1: this compound serves as the crucial starting point for constructing the piperidine ring present in cobimetinib. This ring ultimately forms a key part of the molecule that interacts with the target protein. The synthesis method described in the paper [] subjects this compound to a series of reactions including salt formation, bromination, Grignard reaction, and deprotection, ultimately leading to the formation of cobimetinib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.